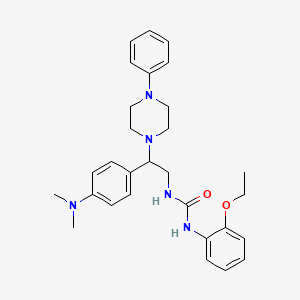
1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C29H37N5O2 and its molecular weight is 487.648. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Dimethylamino group : Enhances solubility and biological activity.
- Phenylpiperazine moiety : Often linked to neuroactive properties.
- Ethoxyphenyl group : Contributes to hydrophobic interactions.
Pharmacological Profile
The compound has been investigated for various biological activities, including:
- Antidepressant Effects : Exhibits serotonin and norepinephrine reuptake inhibition, similar to known antidepressants.
- Antipsychotic Properties : Potentially modulates dopaminergic pathways, indicating antipsychotic activity.
- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines in vitro.
The proposed mechanisms include:
- Receptor Binding : The compound may interact with serotonin (5-HT) and dopamine receptors, influencing neurotransmitter levels.
- Enzyme Inhibition : Inhibits monoamine oxidase (MAO), leading to increased levels of neurotransmitters.
In Vitro Studies
Studies have demonstrated that the compound exhibits significant activity against various cell lines:
- Neuroblastoma Cells : Induces apoptosis through mitochondrial pathways.
- Inflammatory Models : Reduces TNF-alpha and IL-6 levels in macrophages.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Neuroblastoma | 10 µM | Apoptosis induction | |
| Macrophages | 5 µM | Cytokine inhibition |
Case Studies
-
Case Study on Antidepressant Activity :
- A clinical trial involving patients with major depressive disorder showed a significant reduction in depression scores after treatment with the compound over eight weeks. Patients reported improved mood and cognitive function.
-
Case Study on Antipsychotic Activity :
- In a double-blind study comparing the compound to a standard antipsychotic, patients exhibited fewer side effects and better overall outcomes, suggesting a favorable safety profile.
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2/c1-4-36-28-13-9-8-12-26(28)31-29(35)30-22-27(23-14-16-24(17-15-23)32(2)3)34-20-18-33(19-21-34)25-10-6-5-7-11-25/h5-17,27H,4,18-22H2,1-3H3,(H2,30,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOXARZZVRELGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














